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Executive Summary

Centrosomal Protein 131 (CEP131), also known as AZI1, is emerging as a protein of significant
interest in oncology research. Primarily located at the centrioles and centriolar satellites,
CEP131 plays a crucial role in centrosome duplication, ciliogenesis, and the maintenance of
genomic stability.[1][2] Upregulation of CEP131 has been observed in a variety of cancers,
including colorectal, bladder, breast, and non-small cell lung cancer, where it is often
associated with poor prognosis.[3][4][5] Its multifaceted role in promoting centrosome
amplification—a hallmark of many cancers—and its involvement in key oncogenic signaling
pathways, such as the ERK and AKT pathways, underscore its potential as a valuable
therapeutic target.[1][6] This guide provides a comprehensive overview of CEP131's function in
cancer, summarizes key quantitative data, details relevant experimental protocols, and
visualizes its signaling networks, offering a foundational resource for researchers and drug
development professionals.

The Role of CEP131 in Cancer Biology
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CEP131's oncogenic potential is intrinsically linked to its fundamental cellular functions, which,
when dysregulated, contribute to cancer initiation and progression.

Centrosome Amplification and Genomic Instability

The centrosome is the primary microtubule-organizing center in animal cells and plays a critical
role in ensuring the fidelity of cell division. The precise duplication of centrosomes is tightly
regulated, with a single duplication event per cell cycle.[2] Centrosome amplification, the
presence of more than two centrosomes, can lead to multipolar spindle formation, chromosome
missegregation, and aneuploidy, which are hallmarks of genomic instability and are frequently
observed in cancer cells.[2][7]

CEP131 is a key player in the centrosome duplication cycle.[3] Its overexpression has been
shown to induce centrosome amplification, leading to an increased frequency of multipolar
mitosis and subsequent chromosomal instability.[7] Conversely, the depletion of CEP131 can
impair centrosome duplication.[3] This positions CEP131 as a critical regulator of genomic
stability, where its dysregulation can directly contribute to the malignant phenotype.

Interaction with the PIk4/STIL Pathway

The initiation of centriole duplication is orchestrated by a core pathway involving Polo-like
kinase 4 (Plk4), STIL (SCL/TALL interrupting locus), and SAS-6 (spindle assembly abnormal 6).
[8] CEP131 acts as a crucial mediator in this pathway.[2][9]

Plk4, a master regulator of centriole duplication, directly interacts with and phosphorylates
CEP131 at specific residues, including S21 and T205.[2][9] This phosphorylation event
enhances CEP131's interaction with STIL, facilitating the recruitment of STIL to the centriole.[9]
The accumulation of STIL at the centriole, in turn, stabilizes Plk4, creating a positive feedback
loop that drives centriole duplication.[9][10] In cancer cells with elevated CEP131 levels, this
process becomes dysregulated, leading to excessive STIL recruitment, Plk4 stabilization, and
ultimately, centrosome amplification.[9][10]

Regulation by the Deubiquitinase USP9X

The stability and abundance of CEP131 are, in part, regulated by the deubiquitinase USP9X.
[11] In breast cancer, USP9X has been shown to physically associate with CEP131 and
stabilize it by removing ubiquitin chains, thereby preventing its proteasomal degradation.[6][11]
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The overexpression of USP9X correlates with increased CEP131 levels and is associated with
higher histological grades of breast cancer, suggesting that the USP9X/CEP131 axis is a
critical driver of breast carcinogenesis.[6][11]

Involvement in Oncogenic Signaling Pathways

Beyond its role in centrosome biology, CEP131 has been implicated in the activation of key
oncogenic signaling pathways. In non-small cell lung cancer (NSCLC), CEP131 expression is
associated with advanced tumor stage and lymph node metastasis.[1][9] Mechanistically,
CEP131 has been shown to activate the ERK and PI3K/AKT signaling pathways, which are
central regulators of cell proliferation, survival, and growth.[1][6] Knockdown of CEP131 in
NSCLC cells leads to a reduction in the phosphorylation of key components of these pathways,
including PI3K, Akt, MEK1/2, and Erk1/2, resulting in G1/S cell cycle arrest and inhibited
proliferation.[1][6]

Data Presentation: CEP131 in Oncology

Quantitative data from various studies underscore the significance of CEP131 in cancer.

Table 1: CEP131 Expression in Human Cancers
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Cancer Type Database/Study Observation Reference(s)

) Among the top 1% of
Colorectal Cancer Oncomine [12]
upregulated genes.

) Among the top 1% of
Bladder Cancer Oncomine [12]
upregulated genes.

High expression in
63.7% of cases;

Non-Small Cell Lung Immunohistochemistry  associated with

Cancer (91 cases) advanced TNM stage el
(P=0.016) and nodal

status (P=0.023).

Elevated levels are
Breast Cancer TCGA associated with higher  [11]

histologic grades.

High average
Uterine Cancer TCGA normalized read [12]

count.

High average
Lung Cancer TCGA normalized read [12]

count.

High average

Kidney Cancer TCGA normalized read [12]
count.
Hepatocellular N Associated with poor
) Not Specified ) [4]
Carcinoma overall survival.

Correlated with
Neuroblastoma Not Specified unfavorable [11]

prognosis.

Table 2: Quantitative Effects of CEP131 Dysregulation in
Preclinical Models
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Experimental

Condition Quantitative Effect Reference(s)
Model
~10% increase in
CEP131 centriole and
U20S cells [3]

overexpression

centrosome

amplification.

HCT116 xenograft

CEP131

overexpression

Accelerated tumor
growth between 3 and  [3]

4 weeks.

HCT116 xenograft

CEP131 depletion

No tumor formation or

3
growth. 3]

Significant decrease

in phosphorylated

CEP131 siRNA PI3K, Akt, MEK1/2,
A549 & SPC-A-1 cells [6]
knockdown and Erk1/2 (fold
changes ranging from
0.51 to 0.70).
) Moderate decrease in
CEP131 siRNA )
U20S cells the proportion of four- [3]
knockdown

centriole cells.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a deeper

understanding of CEP131's role in oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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